PROTAC PTK6 ligand-1
Description
Protein Tyrosine Kinase 6 (PTK6): Biological Significance and Oncogenic Roles
Rationale for Targeting PTK6 via Degradation versus Inhibition
While the development of small molecule inhibitors that target the kinase activity of PTK6 has been an area of active research, this approach has limitations. nih.gov A growing body of evidence suggests that PTK6 possesses both kinase-dependent and kinase-independent functions that contribute to its oncogenic activity. medchemexpress.commssm.edu Traditional kinase inhibitors, by their very nature, only address the kinase-dependent signaling pathways, leaving the kinase-independent scaffolding functions of the protein intact. nih.gov This may explain why several PTK6 kinase inhibitors have failed to translate into successful clinical therapies. medchemexpress.com
Targeted degradation of PTK6 via PROTACs offers a more comprehensive approach. By inducing the complete removal of the PTK6 protein, both its kinase and non-kinase-related functions are abolished. medchemexpress.commssm.edu This strategy more closely mimics the effects of genetic knockdown (e.g., shRNA or CRISPR) and has the potential to overcome the limitations of kinase inhibition. nih.govmssm.edu For instance, the degradation of PTK6 has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in instances where kinase inhibitors are ineffective. nih.govmedchemexpress.com Furthermore, because PROTACs act catalytically, a single molecule can induce the degradation of multiple target proteins, potentially leading to a more durable and profound therapeutic effect at lower doses. medchemexpress.com These advantages underscore the strong rationale for pursuing PTK6 degradation as a preferred therapeutic strategy in oncology. medchemexpress.com
Interactive Data Table: Properties of PROTAC PTK6 ligand-1
| Property | Value |
| CAS Number | 2408341-98-8 |
| Molecular Formula | C27H32N4O6S |
| Molecular Weight | 540.63 g/mol |
| Primary Role | Synthetic Intermediate |
Interactive Data Table: Comparison of PTK6 Inhibition vs. Degradation
| Feature | Kinase Inhibition | Protein Degradation (PROTAC) |
| Mechanism | Blocks enzyme active site | Induces proteasomal destruction of the entire protein |
| Target Scope | Affects kinase-dependent functions | Eliminates both kinase-dependent and -independent functions |
| Mode of Action | Occupancy-driven | Event-driven (catalytic) |
| Potential for Resistance | High (mutations in active site can confer resistance) | Lower (less susceptible to resistance from point mutations) |
| Therapeutic Effect | Often reversible and requires sustained high dosage | Potentially more durable and effective at lower concentrations |
Compound Names Mentioned
Structure
3D Structure
Properties
Molecular Formula |
C27H32N4O6S |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C27H32N4O6S/c1-14(2)24(22-9-15(3)30-37-22)27(36)31-12-19(32)10-21(31)26(35)29-20(11-23(33)34)17-5-7-18(8-6-17)25-16(4)28-13-38-25/h5-9,13-14,19-21,24,32H,10-12H2,1-4H3,(H,29,35)(H,33,34)/t19-,20+,21+,24-/m1/s1 |
InChI Key |
ALLAYPNFQHTUKN-MDAIXWLXSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=C(C=C3)C4=C(N=CS4)C)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=C(C=C3)C4=C(N=CS4)C)O |
Origin of Product |
United States |
Design and Synthesis of Protac Ptk6 Ligand 1
Structural Components of PROTAC PTK6 Ligand-1
The efficacy and selectivity of this compound are dictated by the careful design and integration of its constituent parts: the PTK6-binding warhead and the E3 ubiquitin ligase-recruiting ligand.
The warhead component of the PROTAC is responsible for recognizing and binding to the target protein, PTK6. smolecule.com Its design is critical for the potency and specificity of the final degrader molecule.
The development of warheads for PTK6-targeting PROTACs originates from the extensive research into small-molecule kinase inhibitors. smolecule.comnih.gov These inhibitors are typically designed to bind within the ATP-binding pocket of the PTK6 kinase domain, thereby blocking its catalytic activity. smolecule.com However, studies have revealed that PTK6 possesses both kinase-dependent and kinase-independent functions that contribute to its oncogenic activity. nih.govresearchgate.net Traditional kinase inhibitors may fail to address these non-catalytic roles, limiting their therapeutic efficacy. nih.govbohrium.com
PROTACs overcome this limitation by inducing the degradation of the entire PTK6 protein, eliminating all its functions. smolecule.comnih.gov The warheads for these PROTACs are often derived directly from existing PTK6 inhibitors. For instance, the development of the PTK6 PROTAC MS105 involved repurposing a known PTK6 kinase inhibitor to serve as the target-binding ligand. nih.govmssm.edu This strategy leverages the established binding affinity and selectivity of the parent inhibitor to guide the PROTAC to its intended target. researchgate.net Both Type I inhibitors, which bind to the active kinase conformation, and Type II inhibitors, which bind to the inactive state, have been explored as potential warheads. smolecule.comnih.gov
| Inhibitor Type | Example Compound | Binding Conformation | Key Feature |
|---|---|---|---|
| Type I | Compound 21c | Active | Recognizes the active, phosphorylated form of PTK6 (p-Y342 PTK6). nih.gov |
| Type II | PF-6683324 | Inactive (DFG-out) | Stabilizes the inactive conformation, offering potential for enhanced selectivity. smolecule.comnih.gov |
The interaction between the warhead and PTK6 is governed by the specific structural features of the kinase's ATP-binding site. smolecule.com This pocket is situated between the N-terminal and C-terminal lobes of the kinase domain. smolecule.com High-affinity binding is achieved through a combination of interactions, including hydrogen bonds with the backbone atoms of the hinge region and hydrophobic contacts within the pocket. smolecule.comnih.gov
Crystal structures of PTK6 in complex with inhibitors have provided detailed molecular insights into these binding modes. smolecule.comnih.gov For example, the structure of PTK6 bound to a Type I inhibitor reveals hydrogen bonds with the hinge region residue Met267. nih.gov Type II inhibitors, such as PF-6683324, offer a distinct advantage by binding to and stabilizing the inactive "DFG-out" conformation of the kinase. smolecule.com This conformation exposes a unique hydrophobic pocket adjacent to the ATP-binding site, which can be exploited to achieve greater selectivity over other structurally similar kinases. smolecule.com The ability to target these specific inactive-state conformations provides a clear structural basis for optimizing warhead design to minimize off-target effects. smolecule.com
The second critical component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. While the human genome encodes over 600 E3 ligases, the vast majority of PROTACs developed to date, including those targeting PTK6, employ ligands for one of two E3 ligases: Cereblon (CRBN) or Von Hippel-Lindau (VHL). frontiersin.orgnih.govresearchgate.net The choice of E3 ligase and its corresponding ligand can significantly impact the degradation efficiency, selectivity, and pharmacokinetic properties of the PROTAC. tocris.comnih.gov
Cereblon functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgresearchgate.net The ligands used to recruit CRBN are predominantly derived from a class of molecules known as immunomodulatory imide drugs (IMiDs). frontiersin.orgwisc.edu
Key CRBN Ligands:
Thalidomide (B1683933): The archetypal IMiD that was first discovered to bind to CRBN.
Lenalidomide: A thalidomide analog with a modified phthalimide (B116566) ring. researchgate.net
Pomalidomide: Another potent thalidomide analog used frequently in PROTAC design. researchgate.netwisc.edu
These ligands bind to CRBN and modulate its activity, redirecting the ubiquitination machinery towards the target protein brought into proximity by the PROTAC. frontiersin.org The development of various IMiD derivatives provides a range of options for linker attachment, allowing for the optimization of the ternary complex geometry. frontiersin.orgresearchgate.net
The Von Hippel-Lindau protein is the substrate recognition subunit of the CRL2VHL E3 ligase complex. researchgate.netnih.gov this compound specifically utilizes the VHL E3 ligase system for its mechanism of action. smolecule.com The discovery of potent, non-peptidic small-molecule ligands for VHL was a transformative event in the PROTAC field, enabling the creation of degraders with more drug-like properties. nih.govnih.govrsc.org
VHL ligands are typically designed to mimic the endogenous binding of the hydroxylated Hypoxia-Inducible Factor-1α (HIF-1α), which is the natural substrate for VHL. researchgate.netnih.gov These ligands often feature a hydroxyproline-like core that is essential for high-affinity binding to the VHL complex. smolecule.comnih.gov The widespread expression of VHL across various tissues makes it a versatile and effective choice for PROTAC development. researchgate.netnih.gov Structure-guided design has been instrumental in optimizing VHL ligands to enhance binding affinity and provide suitable vectors for linker attachment, which is crucial for forming a stable and productive ternary complex with the target protein. rsc.orgtandfonline.comnih.gov
| Feature | Cereblon (CRBN) Ligands | Von Hippel-Lindau (VHL) Ligands |
|---|---|---|
| E3 Ligase Complex | CRL4CRBNfrontiersin.org | CRL2VHLresearchgate.net |
| Parent Compounds | Immunomodulatory imide drugs (IMiDs) (e.g., Thalidomide, Pomalidomide) researchgate.netwisc.edu | Hydroxyproline-based mimetics of HIF-1α smolecule.comnih.gov |
| Key Advantage | Well-established chemistry and favorable pharmacological properties. wisc.edu | Potent, non-peptidic ligands available; widely expressed in tissues. nih.govnih.gov |
E3 Ubiquitin Ligase Recruitment Ligand
Other E3 Ligase Ligands (e.g., IAP, MDM2, KEAP1)
While many PTK6-targeting PROTACs, such as the well-characterized MS105, utilize the von Hippel-Lindau (VHL) E3 ligase, the PROTAC platform is versatile and can incorporate ligands for other E3 ligases to achieve desired therapeutic outcomes or to overcome potential resistance mechanisms. nih.govresearchgate.netaacrjournals.org The choice of E3 ligase can influence the degradation efficiency, selectivity, and tissue distribution of the PROTAC. nih.gov Over 600 E3 ligases are present in the human genome, but only a handful have been extensively used in PROTAC design. nih.gov Among these, Inhibitor of Apoptosis Proteins (IAPs), Mouse Double Minute 2 Homolog (MDM2), and Kelch-like ECH-associated protein 1 (KEAP1) are of significant interest. nih.govyakhak.org
Inhibitor of Apoptosis Proteins (IAP) Ligands: The IAP family of proteins, including cIAP1 and XIAP, are characterized by the presence of baculovirus IAP repeat (BIR) domains and, in some cases, a Really Interesting New Gene (RING) domain that imparts E3 ligase activity. nih.gov They are key regulators of apoptosis and are often overexpressed in cancer cells. nih.gov PROTACs that recruit IAP E3 ligases are also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). nih.govnih.gov Ligands for IAP are often derived from IAP inhibitors such as bestatin, MV1, and LCL161. nih.govnih.gov These ligands typically bind to the BIR3 domain of cIAP1. nih.gov The use of IAP ligands in PROTACs offers an alternative to the more commonly used VHL and cereblon (CRBN) ligands and has been successful in degrading a range of proteins. nih.govresearchgate.netmdpi.comresearchgate.net
Mouse Double Minute 2 Homolog (MDM2) Ligands: MDM2 is a critical negative regulator of the p53 tumor suppressor, functioning as the E3 ligase that ubiquitinates p53 and targets it for degradation. nih.gov In 2008, the first small-molecule PROTAC utilized a ligand for MDM2 to degrade the androgen receptor. nih.gov Ligands for MDM2 are often based on inhibitors of the MDM2-p53 interaction, such as nutlin-3 (B1677040) and its derivatives (e.g., RG7112, RG7388). nih.govresearchgate.netscienceopen.com These molecules bind to the p53-binding pocket of MDM2. nih.govscienceopen.com Incorporating MDM2 ligands into PROTACs can provide a dual mechanism of action in cancer therapy: degradation of the target oncoprotein and stabilization of p53. nih.govconsensus.app
Kelch-like ECH-associated protein 1 (KEAP1) Ligands: KEAP1 is an adaptor protein for the CUL3 E3 ligase complex and is a key sensor of oxidative and electrophilic stress. yakhak.orgnih.gov It targets the transcription factor NRF2 for ubiquitination and degradation. yakhak.org The development of KEAP1-recruiting PROTACs is a more recent advancement, expanding the toolkit of available E3 ligases. nih.govnih.gov Ligands for KEAP1 can be either covalent modifiers, such as bardoxolone, or non-covalent inhibitors that bind to the NRF2-binding pocket of KEAP1, such as KI-696. yakhak.orgnih.govwehi.edu.auacs.org The use of KEAP1 as the recruited E3 ligase has been shown to be effective for the degradation of proteins like BRD4. yakhak.orgnih.govnih.gov
| E3 Ligase | Example Ligands | Binding Site | Key Features |
|---|---|---|---|
| IAP (cIAP1, XIAP) | Bestatin, MV1, LCL161 derivatives | BIR3 domain | Also known as SNIPERs; can overcome resistance to VHL/CRBN-based PROTACs. nih.govnih.gov |
| MDM2 | Nutlin-3, RG7112, RG7388 | p53-binding pocket | Offers dual action by degrading the target and stabilizing p53. nih.govscienceopen.com |
| KEAP1 | Bardoxolone (covalent), KI-696 (non-covalent) | NRF2-binding pocket | Expands the range of usable E3 ligases; potential for tissue-specific targeting. yakhak.orgnih.gov |
Linker Chemistry and Design Principles
The linker is a critical component of a PROTAC, as it bridges the target-binding ligand and the E3 ligase ligand. broadpharm.com Its chemical nature, length, and attachment points significantly influence the physicochemical properties and biological activity of the PROTAC. nih.gov The linker's role is not merely to connect the two ends but to orient them in a way that facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
The most common chemical motifs used in PROTAC linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. nih.govarxiv.org Approximately 55% of reported PROTACs utilize PEG linkers, while about 30% use alkyl chains. arxiv.org Many PROTACs incorporate a combination of both. arxiv.org
PEG Linkers: These are hydrophilic and flexible, which can improve the solubility and cell permeability of the PROTAC molecule. broadpharm.commedchemexpress.com
Alkyl Linkers: These provide hydrophobicity and varying degrees of rigidity. broadpharm.commedchemexpress.com
"Click Chemistry": The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction used to form a stable triazole ring within the linker. nih.gov This "click chemistry" approach is valuable for the rapid synthesis of PROTAC libraries with diverse linkers to optimize for degradation activity. nih.gov
Other motifs, such as alkynes, triazoles, and saturated heterocycles like piperazine (B1678402) and piperidine, are also incorporated to fine-tune the linker's properties. nih.gov
| Linker Type | Common Motifs | Key Properties | Synthetic Utility |
|---|---|---|---|
| PEG-based | -(CH₂CH₂O)n- | Hydrophilic, flexible, improves solubility. broadpharm.commedchemexpress.com | Readily available in various lengths. medchemexpress.com |
| Alkyl-based | -(CH₂)n- | Hydrophobic, can be rigid or flexible. broadpharm.commedchemexpress.com | Simple to synthesize and modify. nih.gov |
| Click Chemistry-derived | 1,2,3-Triazole | Rigid, stable, polar. nih.gov | Highly efficient for library synthesis. nih.gov |
The length of the linker is a crucial parameter that must be optimized for each PROTAC. nih.govresearchgate.net If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to the POI and the E3 ligase, thus inhibiting ternary complex formation. explorationpub.com Conversely, if the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com
Systematic studies have shown that even minor changes in linker length can have a profound impact on degradation efficacy. nih.govresearchgate.net For example, in the development of estrogen receptor (ER)-targeting PROTACs, a linker length of 16 atoms was found to be optimal for maximal activity. nih.govresearchgate.net For p38α-targeting PROTACs, a linker length of 15-17 atoms was determined to be ideal. ub.edu The optimal linker length is highly dependent on the specific POI and E3 ligase pair and is typically determined empirically by synthesizing and testing a series of PROTACs with varying linker lengths. nih.govresearchgate.netub.edu
The points at which the linker is attached to the POI ligand and the E3 ligase ligand (the "exit vectors") are critical for preserving the binding affinity of the ligands and for achieving a productive orientation within the ternary complex. explorationpub.comnih.govresearchgate.net The attachment site should be at a position on the ligand that is solvent-exposed and does not interfere with its key binding interactions with its protein partner. researchgate.net
The choice of attachment point can influence not only the degradation potency but also the selectivity of the PROTAC. explorationpub.com For instance, PROTACs with different attachment sites on the VHL ligand have been shown to exhibit substantial differences in target selectivity. explorationpub.com Furthermore, the linker attachment site on CRBN ligands can significantly affect their stability and their ability to degrade neosubstrates. nih.gov
The ultimate goal of PROTAC design is to promote the formation of a stable and productive ternary complex. nih.govrevvity.com The linker plays a pivotal role in this process. The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. revvity.com PROTACs that induce the formation of stable, long-lived ternary complexes are generally more effective degraders. nih.gov
Synthetic Methodologies for this compound
The synthesis of a PROTAC like "this compound" is a multi-step process that involves the preparation of the PTK6 ligand, the E3 ligase ligand, and the linker, followed by their conjugation. researchgate.netyoutube.comtocris.com A convergent synthetic route is often employed, where the three components are synthesized separately and then joined together in the final steps. nih.gov
Common synthetic strategies include: youtube.comtocris.com
Solution-Phase Synthesis: This involves traditional organic chemistry techniques to build the PROTAC molecule step-by-step in solution. This approach is flexible but can be time-consuming.
Solid-Phase Synthesis: This method can accelerate the synthesis of PROTAC libraries by attaching one of the components to a solid support and sequentially adding the other building blocks. researchgate.net
Modular Synthesis: This approach utilizes pre-functionalized building blocks (e.g., an E3 ligase ligand already attached to a linker with a reactive handle) that can be readily coupled to the POI ligand. tocris.com
A typical synthetic scheme might involve an amide coupling or a substitution reaction to connect the final two pieces of the molecule. wehi.edu.aunih.gov For example, the synthesis could involve the reaction of an amine-functionalized linker-E3 ligase ligand conjugate with a carboxylic acid-functionalized PTK6 ligand, using a coupling agent like HATU. wehi.edu.au Alternatively, a "click chemistry" approach could be used, where an azide-functionalized component is reacted with an alkyne-functionalized component. nih.gov The purification and characterization of the final PROTAC is typically achieved using techniques such as HPLC and mass spectrometry. youtube.com
Molecular Mechanisms of Ptk6 Degradation by Protac Ptk6 Ligand 1
Ubiquitin-Proteasome System (UPS) Hijacking
The core mechanism of PROTAC-mediated degradation relies on the cell's intrinsic UPS machinery. PROTACs exploit this system by recruiting an E3 ubiquitin ligase to the target protein, initiating a cascade of events leading to the target's destruction.
A critical initial step in PROTAC-mediated degradation is the formation of a ternary complex. This complex comprises the target protein (PTK6), the PROTAC molecule, and an E3 ubiquitin ligase tandfonline.comexplorationpub.combiorxiv.org. The PROTAC molecule itself is designed with two distinct ligand-binding moieties: one that recognizes the protein of interest (PTK6) and another that binds to a specific E3 ubiquitin ligase nih.govthno.orgbpsbioscience.com. PROTAC PTK6 ligand-1 serves as the warhead or a key component that binds to PTK6, enabling the PROTAC to bridge PTK6 with an E3 ligase medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com.
Key E3 Ligases: Commonly employed E3 ligases in PROTAC design include the Cereblon (CRBN) complex and the Von Hippel-Lindau (VHL) complex nih.govresearchgate.net. PROTACs targeting PTK6 have been designed to recruit either CRBN or VHL ligases nih.govgoogle.commedchemexpress.commdpi.com.
Ternary Complex Formation (PTK6-PROTAC-E3 Ligase)
Structural Dynamics of the Degradation Complex:The formation and stability of the ternary complex are influenced by the structural dynamics of its components, including the linker connecting the PTK6 ligand and the E3 ligase ligandbiorxiv.orgelifesciences.orgelifesciences.org. Computational studies suggest that the linker's properties can dictate the arrangement of PTK6's surface lysine (B10760008) residues within the catalytic pocket of the E2/ubiquitin cascade, thereby facilitating efficient ubiquitinationbiorxiv.orgelifesciences.orgelifesciences.org. These dynamic features are crucial for the overall degradation potency of the PROTAC.
Once the ternary complex is formed, the recruited E3 ligase catalyzes the transfer of ubiquitin molecules to specific lysine residues on PTK6 nih.govfrontiersin.orgexplorationpub.comcreative-biolabs.com. This process, known as ubiquitination, typically involves the formation of polyubiquitin (B1169507) chains, most commonly K48-linked chains, which serve as a degradation signal researchgate.netnih.govthno.orgtandfonline.com. For instance, PROTACs like MS105, which target PTK6, recruit the VHL E3 ligase to promote PTK6 ubiquitination and subsequent proteasomal degradation medchemexpress.commedchemexpress.com.
The polyubiquitinated PTK6 is then recognized by the 26S proteasome, the cell's primary protein degradation machinery nih.govfrontiersin.orgexplorationpub.comcreative-biolabs.com. The proteasome unfolds the ubiquitinated protein and cleaves it into small peptides, effectively removing the target protein from the cell thno.orgcreative-biolabs.com. This degradation is a robust process that leads to a significant reduction in cellular PTK6 levels.
Comparison with PTK6 Kinase Inhibition
PROTAC-mediated degradation offers distinct advantages over traditional kinase inhibition when targeting proteins like PTK6.
Mechanism of Action: Kinase inhibitors typically bind to the active site of the kinase, blocking its enzymatic activity but leaving the protein itself intact frontiersin.orgcreative-biolabs.com. In contrast, PROTACs induce the complete degradation of the target protein, thereby eliminating both its catalytic and any potential non-catalytic (scaffolding) functions frontiersin.orggoogle.com.
Effect on Protein Levels: While kinase inhibitors reduce protein activity, PROTACs reduce protein levels frontiersin.orggoogle.com. This complete depletion can be more effective in cases where PTK6 exhibits kinase-independent oncogenic functions that contribute to disease progression researchgate.netgoogle.comnih.gov. Studies have shown that PTK6 kinase inhibitor treatment does not always phenocopy the effects of PTK6 knockdown, whereas PROTAC-mediated degradation does google.comnih.gov.
Overcoming Resistance: The complete removal of the target protein by PROTACs can circumvent resistance mechanisms that often arise with sustained kinase inhibition frontiersin.org. By degrading the protein entirely, PROTACs can address cellular phenotypes that are independent of the kinase's enzymatic activity, a limitation for traditional inhibitors google.comnih.gov. For example, while both PROTACs and kinase inhibitors can inhibit PTK6-mediated cell migration, only PROTACs effectively inhibit PTK6-driven cell growth in a manner that mimics genetic knockdown nih.gov.
Data Table 1: Mechanism of PTK6 Degradation by PROTACs
| Component/Step | Description | Key E3 Ligases Involved | Key References |
| PROTAC Molecule | Bifunctional molecule bridging PTK6 and an E3 ligase; includes a PTK6 ligand (e.g., this compound) and an E3 ligase ligand. | VHL, CRBN | nih.govfrontiersin.orgexplorationpub.combpsbioscience.combiorxiv.orgresearchgate.netgoogle.commedchemexpress.commdpi.commedchemexpress.comprobechem.com |
| Ternary Complex Formation | PROTAC binds PTK6 and E3 ligase, inducing proximity and forming a stable complex. | N/A | researchgate.netnih.govthno.orgtandfonline.comexplorationpub.combiorxiv.orgresearchgate.netelifesciences.orgelifesciences.orgtandfonline.com |
| Induced Proximity/Cooperative Binding | Proximity facilitates ubiquitination; binding of components can be cooperative, stabilizing the complex. | N/A | researchgate.netresearchgate.net |
| Structural Dynamics | Linker and PROTAC influence complex dynamics, arranging PTK6 lysine residues for efficient ubiquitination. | N/A | biorxiv.orgelifesciences.orgelifesciences.org |
| Ubiquitination of PTK6 | E3 ligase transfers ubiquitin chains (e.g., K48-linked) to PTK6, marking it for degradation. | VHL, CRBN | nih.govfrontiersin.orgexplorationpub.combiorxiv.orgmedchemexpress.comelifesciences.orgelifesciences.orgcreative-biolabs.commedchemexpress.comprobechem.com |
| Proteasomal Degradation | Ubiquitinated PTK6 is recognized and degraded into peptides by the 26S proteasome. | N/A | nih.govfrontiersin.orgthno.orgexplorationpub.combiorxiv.orgmedchemexpress.comelifesciences.orgelifesciences.orgcreative-biolabs.commedchemexpress.comprobechem.com |
Data Table 2: Comparison: PTK6 PROTAC Degradation vs. Kinase Inhibition
| Feature | PTK6 PROTAC Degradation (e.g., MS105) | PTK6 Kinase Inhibition | Key References |
| Primary Action | Induces degradation of PTK6 protein | Inhibits PTK6 kinase enzymatic activity | frontiersin.orggoogle.comnih.gov |
| Effect on PTK6 Protein Levels | Potently reduces PTK6 protein levels | Does not significantly alter PTK6 protein levels | google.comnih.gov |
| Cellular Effect (Growth) | Inhibits growth; phenocopies PTK6 knockdown | Moderately suppresses growth; inhibition not always correlated with PTK6 protein levels | researchgate.netnih.gov |
| Cellular Effect (Migration) | Inhibits migration | Inhibits migration | researchgate.netnih.gov |
| Addressing Kinase-Independent Functions | Effective in overcoming kinase-independent oncogenic activities | May be limited by kinase-independent functions | frontiersin.orggoogle.com |
| Mechanism of Action | Hijacks UPS for complete protein depletion | Blocks active site | frontiersin.orgcreative-biolabs.com |
| Therapeutic Potential | Potentially more effective for diseases driven by PTK6's functions | Less effective against kinase-independent functions or resistance | frontiersin.orggoogle.comnih.gov |
Compound List
this compound
MS105 (YX39-105)
P21d hydrochloride
(S,R,S)-AHPC
ARD-61
JQ1
(+)-JQ-1
Lenalidomide
VHL ligand
CRBN ligand
Imatinib
Bosutinib
Dasatinib
Ibrutinib
Pomalidomide
Defactinib
AURORA-A
SNAIL
MARCH2
Bim
BRD4
BTK
Tau
IRAK4
AR
Fak
MEK1
MEK2
ERK
AKT
STAT3
U0126
GAB1
GRB2
MALT1
Sirt2
PCAF
GCN5
EED226
DUPA
HJB97
MK683
Apcin-A
BI-4464
AP1867-3-(aminoethoxy)
dTAG Targeting Ligand 1
Navitoclax-piperazine
SLF
SLF-amido-C2-COOH
CCR7 Ligand 1
I-BET762 carboxylic acid
CBP/p300 ligand 2
Abemaciclib metabolite M18 hydrochloride
Quizartinib
SI-109
Impact on Kinase-Dependent and Kinase-Independent Functions of PTK6
PTK6 is recognized for its involvement in cancer through a dual mechanism, engaging both kinase-dependent and kinase-independent pathways researchgate.netnih.govgoogle.comaacrjournals.org. This compound, by inducing the degradation of the entire PTK6 protein, has the potential to effectively target both facets of its oncogenic activity.
Kinase-Dependent Functions: PTK6's kinase activity is implicated in promoting cellular processes critical for cancer progression. For example, PTK6 kinase activity has been shown to regulate cell migration and invasion researchgate.netaacrjournals.org. In triple-negative breast cancer (TNBC), PTK6 kinase activity promotes the epithelial-mesenchymal transition (EMT) by stabilizing the transcription factor SNAIL, leading to reduced E-cadherin expression, increased cell migration, and enhanced metastatic potential researchgate.netaacrjournals.org. Inhibition of PTK6 kinase activity in these contexts can reverse mesenchymal features and suppress metastasis researchgate.netaacrjournals.org. Furthermore, in colon cancer, activated PTK6 at the plasma membrane has been associated with promoting oncogenic signaling, including the activation of STAT3 and ERK5 pathways, and enhancing cell survival, particularly in response to DNA-damaging treatments nih.gov.
Kinase-Independent Functions: Emerging evidence underscores the importance of PTK6's kinase-independent roles. Studies have shown that the growth of PTK6-deficient cells can be rescued by expressing either wild-type or catalytically inactive PTK6, indicating that PTK6 regulates growth and viability through mechanisms not reliant on its enzymatic activity aacrjournals.org. In colon cancer models, PTK6 overexpression has been observed to restore an epithelial phenotype in a manner independent of its kinase activity nih.gov. Moreover, knockdown of PTK6 in certain colon cancer cell lines has led to increased tumor growth, suggesting potential tumor suppressor roles that may also be kinase-independent nih.gov. The ability of this compound to induce complete protein degradation allows it to address these kinase-independent functions, which are not targeted by conventional kinase inhibitors aacrjournals.orggoogle.com. By removing the protein entirely, PROTACs ensure the abrogation of all PTK6-mediated effects, whether they stem from its enzymatic activity or its role as a scaffolding protein or in other signaling complexes.
| PTK6 Function | Kinase-Dependent | Kinase-Independent | Targeted by Kinase Inhibitor | Targeted by PROTAC Degrader | Citation(s) |
| Cell Growth/Viability Regulation | Partially? | Yes | No | Yes | aacrjournals.orgnih.govnih.gov |
| Apoptosis Induction | ? | Yes | No | Yes | aacrjournals.org |
| Cell Migration/Invasion | Yes | ? | Yes | Yes | aacrjournals.orgnih.govresearchgate.netaacrjournals.org |
| Epithelial-Mesenchymal Transition (EMT) | Yes | Yes | Partially? | Yes | researchgate.netnih.govaacrjournals.org |
| SNAIL Stabilization/Degradation (EMT regulation) | Yes | ? | Yes | Yes | researchgate.netaacrjournals.org |
| STAT3/ERK5 Activation (in colon cancer) | Yes | ? | ? | Yes | nih.gov |
| Restoration of Epithelial Phenotype (colon cancer) | No | Yes | No | Yes | nih.gov |
Compound List:
this compound
PTK6 (Protein Tyrosine Kinase 6)
MS105
SNAIL
E-cadherin
STAT3
ERK5
ERK1/2
Research Methodologies and Characterization of Protac Ptk6 Ligand 1
Target Engagement Studies
Target engagement is a critical step in evaluating the efficacy of PROTACs, confirming that the molecule interacts with its intended target within a cellular environment. This involves assessing the compound's ability to bind to the target protein, which is a prerequisite for initiating the degradation cascade.
In Vitro Binding Assays
In vitro binding assays are fundamental for determining the affinity of a compound for its target protein in a controlled biochemical setting. These assays typically measure the direct interaction between the PROTAC and the target protein, often quantifying parameters such as dissociation constant (Kd) or half-maximal inhibitory concentration (IC50). While specific in vitro binding assay data (e.g., Kd or IC50 values for PTK6) for PROTAC PTK6 ligand-1 are not explicitly detailed in the reviewed literature, the compound is characterized as a potent and selective PTK6 PROTAC degrader, implying direct binding to PTK6 probechem.com.
Cellular Target Engagement Assays (e.g., NanoBRET)
Cellular target engagement assays are essential for verifying that a PROTAC can reach and bind its target within living cells, thereby assessing its intracellular activity and permeability. The NanoBRET (NanoBioluminescence Resonance Energy Transfer) assay is a prominent technology used for this purpose selvita.comnews-medical.netnih.gov. This method typically involves expressing the target protein (in this case, PTK6) as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer is then introduced, which binds to the same site as the PROTAC. When the PROTAC binds to the target, it can either compete with the tracer or facilitate a conformational change. In a competition format, the binding of the PROTAC leads to a dose-dependent decrease in the BRET signal, indicating target engagement selvita.comnews-medical.net. This assay provides insights into compound permeability and intracellular availability, crucial for understanding PROTAC performance in a cellular context selvita.com. While specific NanoBRET data for this compound is not detailed, this methodology represents a standard approach for characterizing such degraders.
Selectivity Profiling
Selectivity profiling is vital to ensure that a PROTAC primarily targets the intended protein while minimizing interactions with other cellular components, which could lead to off-target effects.
Off-Target Degradation Assessment
The selectivity of this compound (identified as MS105) has been evaluated using kinase screening platforms. In an assessment against 468 kinases using the KINOMEScan platform, MS105 demonstrated high selectivity. Only five kinases—STK33, RIOK2, YSK4, TNK1, and TRKB—were found to be inhibited by more than 65% probechem.com. This profile indicates a focused degradation activity primarily on PTK6, with minimal inhibition of other kinases, suggesting a favorable selectivity window.
Proteome-wide Degradation Analysis
Proteome-wide degradation analysis employs advanced techniques, such as mass spectrometry-based proteomics, to comprehensively assess the impact of a PROTAC across the entire proteome thermofisher.com. These studies are critical for identifying any unintended degradation of off-target proteins, thereby confirming the specificity of the PROTAC and identifying potential liabilities. While specific proteome-wide degradation data for this compound is not detailed in the provided search results, this methodology is a standard component of comprehensive degrader characterization, ensuring a thorough understanding of the compound's cellular effects.
Degradation Efficiency and Kinetics
Evaluating the efficiency and kinetics of protein degradation is central to understanding a PROTAC's potency and duration of action. Key parameters include the concentration required for half-maximal degradation (DC50) and the maximum level of degradation achieved (Dmax).
This compound (MS105) has been shown to potently and specifically degrade PTK6 in a proteasome and VHL-dependent manner probechem.com. In MDA-MB-231/LM2-4 cells, MS105 demonstrated a DC50 of 21 nM and achieved a Dmax of 84% PTK6 degradation probechem.com. This indicates that the compound is highly effective at reducing PTK6 protein levels at nanomolar concentrations. The degradation process is dependent on the ubiquitin-proteasome system, a hallmark of PROTAC activity selvita.comnih.govfrontiersin.orgmdpi.commdpi.comfrontiersin.orgprobechem.com. Other PROTACs targeting PTK6 are also under development, aiming to achieve effective degradation of the target protein in various cancer cell lines nih.govgoogle.com.
Compound List
this compound (also referred to as MS105)
PTK6 (Protein Tyrosine Kinase 6)
BRK (Breast Tumor Kinase)
STK33
RIOK2
YSK4
TNK1
TRKB
CRBN (Cereblon)
VHL (Von Hippel-Lindau)
Data Tables
Table 1: Key Degradation Parameters for this compound (MS105)
| Parameter | Value | Cell Line | Reference |
| Target Protein | PTK6 | N/A | probechem.com |
| DC50 | 21 nM | MDA-MB-231/LM2-4 | probechem.com |
| Dmax | 84% | MDA-MB-231/LM2-4 | probechem.com |
| E3 Ligase System | VHL-dependent | N/A | probechem.com |
| Proteasome System | Dependent | N/A | probechem.com |
Table 2: Kinase Selectivity Profile of this compound (MS105)
| Kinase Tested | Inhibition Status (>65% inhibition) | Reference |
| STK33 | Yes | probechem.com |
| RIOK2 | Yes | probechem.com |
| YSK4 | Yes | probechem.com |
| TNK1 | Yes | probechem.com |
| TRKB | Yes | probechem.com |
| Others | No (among 468 tested) | probechem.com |
Dose-Response Studies (e.g., DC50, Dmax)
Dose-response studies are fundamental for quantifying the potency and efficacy of PROTAC molecules. Key parameters derived from these studies include the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax). The DC50 represents the concentration of the PROTAC required to achieve 50% of its maximal degradation effect on the target protein. Dmax, conversely, indicates the maximum percentage of the target protein that can be degraded by the compound, even at saturating concentrations. These metrics are crucial for comparing the performance of different PROTACs and understanding their therapeutic potential.
This compound has demonstrated potent degradation of PTK6. In MDA-MB-231/LM2-4 cells, this compound exhibits a DC50 of 21 nM and achieves a Dmax of 84% for PTK6 degradation probechem.com. This indicates a high level of potency, requiring relatively low concentrations to induce significant degradation, and a substantial, though not complete, degradation of the target protein probechem.com.
| Parameter | Value | Cell Line | Reference |
| DC50 | 21 nM | MDA-MB-231/LM2-4 | probechem.com |
| Dmax | 84% | MDA-MB-231/LM2-4 | probechem.com |
Time-Course Degradation Analysis (e.g., Live-cell assays)
Time-course degradation analysis is essential for understanding the kinetics of PROTAC-mediated protein depletion. By monitoring protein levels over time after PROTAC administration, researchers can determine the rate at which the target protein is degraded and assess the duration of the effect. Live-cell assays are particularly valuable as they allow for real-time monitoring of degradation processes within a cellular context, providing insights into the dynamic nature of PROTAC action and potential recovery mechanisms.
While specific time-course data for this compound is not detailed in the provided search results, the general principles of PROTAC action suggest that degradation is a time-dependent process. PROTACs function catalytically, recruiting the ubiquitin-proteasome system to degrade the target protein. Studies on other PROTACs have shown that significant degradation can occur within hours, with sustained effects observed over extended periods, sometimes up to 60 hours after a pulse treatment and washout rsc.org. The precise kinetics for this compound would typically be determined through Western blot analysis or other quantitative protein assays at various time points post-treatment in relevant cell lines.
Structural Biology Approaches
Structural biology methods provide critical insights into the molecular mechanisms by which PROTACs function, particularly concerning the formation and stability of the ternary complex.
Co-crystal Structures of Ternary Complexes
While specific co-crystal structures for this compound are not explicitly detailed in the provided search results, the general importance of ternary complex structures is well-established in PROTAC research nih.govdundee.ac.ukresearchgate.net. Studies on other PROTACs, such as those targeting Bromodomain-containing protein 4 (BRD4) with VHL, have successfully elucidated ternary complex structures, revealing how the PROTAC folds to mediate specific interactions between the ligase and the target protein nih.govdundee.ac.uk.
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations are powerful tools used to complement experimental structural biology and to explore the dynamic behavior of molecular complexes nih.govchemrxiv.orgnih.gov. These methods can predict potential binding modes, assess the stability of protein-PROTAC-E3 ligase ternary complexes, and investigate the conformational landscape of these interactions nih.govchemrxiv.org. MD simulations, in particular, can provide dynamic information about how the PROTAC linker influences the flexibility and interactions within the ternary complex, which is critical for efficient ubiquitination and subsequent degradation nih.govchemrxiv.orgresearchgate.net.
For PROTACs, computational strategies are employed to model ternary complex formation, predict protein-protein interactions, and explore linker conformational ensembles nih.govchemrxiv.orgscienceopen.com. These in silico approaches accelerate structure-activity relationship (SAR) analysis and aid in the rational design of PROTACs with enhanced affinity and selectivity chemrxiv.orgscienceopen.com. By simulating the complex dynamics, researchers can gain a deeper understanding of how PROTAC structure relates to its degradation function, guiding the optimization of linker length, composition, and ligand positioning nih.govchemrxiv.org.
Compound List
this compound
Preclinical Research Findings on Protac Ptk6 Ligand 1
In Vitro Efficacy in Cancer Cell Lines
Research has demonstrated the potent activity of PROTAC PTK6 ligand-1 and related PTK6 degraders in various cancer cell lines, leading to the suppression of oncogenic functions and induction of cell death.
Breast Cancer Cell Lines (e.g., MDA-MB231, ER+, Her2+)
Studies have highlighted the efficacy of PTK6 degraders, such as MS105, in breast cancer. Treatment with MS105 was shown to inhibit the growth and induce apoptosis of breast cancer cells, mirroring the effects of PTK6 downregulation via shRNA or CRISPR nih.gov. While PTK6 kinase inhibitors also inhibited cell migration, MS105 was uniquely effective in inhibiting growth and inducing apoptosis, suggesting that PTK6 degraders are a preferred approach for targeting PTK6 in breast cancer nih.gov. PTK6 is known to be overexpressed in breast cancers and associated with poorer patient outcomes nih.gov. It enhances anchorage-independent survival, proliferation, and migration of breast cancer cells nih.gov. PTK6 downregulation has been shown to induce apoptosis in Lapatinib-resistant Her2(+) breast cancer cells by enhancing Bim expression via p38 activation researchgate.net. Furthermore, PTK6 promotes epithelial-mesenchymal transition (EMT) in triple-negative breast cancer (TNBC) by stabilizing SNAIL, a key EMT-initiating factor. Inhibition of PTK6 activity reverses mesenchymal features of TNBC cells and suppresses their metastases by promoting SNAIL degradation researchgate.net.
Ovarian Cancer Cell Lines
While specific data on "this compound" in ovarian cancer cell lines is not explicitly detailed in the provided search results, PTK6 has been identified as a target of interest in ovarian cancer research. PTK6 gene amplification has been noted in ovarian cancer thno.org. PTK6 is also generally overexpressed in several cancer types, including ovarian cancer researchgate.net.
Other Cancer Cell Lines (e.g., Prostate, Colon, Pancreatic, Bladder, Liver, Cervical)
Prostate Cancer: PTK6 has been implicated in prostate cancer progression. It is dysregulated in advanced prostate cancer and promotes oncogenic signaling. PTK6 directly phosphorylates the androgen receptor (AR) and promotes its activity, and it also promotes the survival and growth of castration-resistant prostate cancer cell lines. PTK6 activation of SRC leads to SHP2-ERK1/2 activation uic.edu. Knockdown of PTK6 in prostate cancer cells impairs their ability to maintain FAK and AKT activation under nonadherent growth conditions, resulting in apoptosis nih.gov. Systemic disruption of PTK6 has been shown to reduce tumorigenesis in mouse models of prostate cancer nih.gov.
Colon Cancer: PTK6 plays a role in colorectal cancer, with elevated expression observed in tumors compared to normal tissue. PTK6 activates WNT signaling when localized to the membrane in colorectal cancer cells and promotes cell survival under DNA-damaging conditions nih.gov. PTK6 kinase activity can promote oncogenic signaling, and its knockdown can enhance the response of colon cancer cells to therapeutic DNA-damaging agents nih.gov.
Pancreatic Cancer: PTK6 is expressed in pancreatic cancer cell lines and tissues, where it promotes cellular migration and invasion, partly through the ERK signaling pathway nih.govplos.org. PTK6 suppression by siRNA significantly reduced migration and invasion in pancreatic cancer cell lines such as BxPC3, Panc1, and MIAPaCa2 nih.gov. Conversely, PTK6 overexpression increased these processes. PTK6 also enhances the efficacy of gemcitabine (B846) (GEM) in pancreatic cancer cells by promoting DNA damage and apoptosis ssat.com.
Bladder Cancer: PTK6 is highly expressed in bladder cancer tissues compared to normal controls, and its overexpression is related to advanced tumor classification, recurrence, and poor prognosis nih.gov. Knockdown of PTK6 in bladder cancer cell lines (T24 and EJ) considerably inhibited cell proliferation and migration nih.gov.
Liver Cancer: PTK6 expression is upregulated in hepatocellular carcinoma (HCC) tissues and cell lines. Ectopic expression of PTK6 promoted proliferation, colony formation, and invasion in HCC cell lines, while its inhibition suppressed these activities nih.gov.
Cervical Cancer: PTK6 expression is markedly increased in cervical cancer cell lines compared to normal cervical epithelial cells. PTK6 absence reduced cell proliferation, invasion, and migration, while aggravating apoptosis researchgate.net. PTK6 expression is positively associated with GAB1, and PTK6 silencing effects on malignant phenotypes were reversed by GAB1 overexpression researchgate.net.
Effects on Cellular Processes (e.g., Proliferation, Apoptosis, Migration, Anoikis)
PTK6 plays a multifaceted role in cellular processes critical for cancer progression. Its degradation via PROTACs is expected to reverse these effects.
Proliferation: PTK6 has been shown to promote cell proliferation in breast cancer nih.govthno.org, pancreatic cancer nih.govssat.com, liver cancer nih.gov, and bladder cancer nih.gov. Conversely, PTK6 suppression or knockdown generally reduces proliferation in these cell types.
Apoptosis: PTK6 downregulation has been linked to increased apoptosis in breast cancer cells nih.govresearchgate.net and prostate cancer cells nih.gov. In pancreatic cancer, PTK6 overexpression enhances gemcitabine-induced apoptosis, while PTK6 silencing decreases it ssat.com. In cervical cancer, PTK6 absence aggravated apoptosis researchgate.net.
Migration and Invasion: PTK6 is consistently associated with increased migration and invasion in various cancers, including breast cancer nih.govresearchgate.net, pancreatic cancer nih.govplos.org, colon cancer nih.gov, and cervical cancer researchgate.net. PTK6 suppression typically reduces these processes.
Anoikis: PTK6 is involved in protecting cells from anoikis (apoptosis induced by detachment from the extracellular matrix), particularly in prostate cancer cells, by promoting FAK and AKT activation nih.gov. PTK6 promotes anchorage-independent survival, which is crucial for anoikis resistance researchgate.net.
In Vivo Efficacy in Preclinical Models
Xenograft Models (e.g., Patient-Derived Xenografts (PDX) of Triple-Negative Breast Cancer)
Preclinical in vivo studies have demonstrated the therapeutic potential of targeting PTK6. In triple-negative breast cancer (TNBC) xenograft models, both kinase-inactive and wild-type PTK6 promoted xenograft growth nih.gov. Suppression of PTK6 activity in cells co-treated with chemotherapy agents like doxorubicin (B1662922) or paclitaxel (B517696) resulted in increased cell sensitivity to these agents, suggesting PTK6 inhibition can sensitize tumors to chemotherapy researchgate.net. Studies using PTK6 kinase inhibitors have shown efficacy in inhibiting tumor growth in animal models of breast and prostate cancer nih.gov. Furthermore, PTK6 overexpression in mouse xenograft models of pancreatic cancer led to significant tumor growth reduction when treated with gemcitabine compared to control groups ssat.com.
Evaluation of Tumor Growth Inhibition and Metastasis Suppression
Preclinical studies investigating the impact of PTK6 degradation, often achieved through PROTACs or genetic knockdown, have demonstrated significant efficacy in inhibiting tumor growth and suppressing metastasis. These findings highlight the potential of PTK6-targeting PROTACs as a therapeutic modality.
Tumor Growth Inhibition
Targeting PTK6 for degradation has shown a more consistent and potent effect on inhibiting cancer cell proliferation compared to targeting its kinase activity alone. Studies indicate that while PTK6 kinase inhibitors may offer moderate suppression of tumor cell growth, this effect can sometimes be attributed to off-target mechanisms or is independent of PTK6 kinase activity itself researchgate.netplos.org. In contrast, PROTACs designed to degrade PTK6, such as MS105, have been shown to effectively inhibit the growth and induce apoptosis of breast cancer cells, mirroring the effects observed with PTK6 knockdown via shRNA or CRISPR nih.gov. This suggests that complete removal of PTK6 protein, rather than just inhibiting its enzymatic activity, is crucial for suppressing PTK6-driven tumor growth nih.gov.
Table 1: Comparative Effects of PTK6 Modulation on Tumor Growth
| Treatment/Intervention | Target Action | Cancer Cell Type/Model | Outcome on Tumor Growth/Cell Proliferation | Reference |
| PROTAC MS105 | PTK6 Degradation | Breast Cancer Cells | Inhibits growth and induces apoptosis | nih.gov |
| PTK6 Kinase Inhibitor | PTK6 Inhibition | Breast Cancer Cells | Does not inhibit growth (compared to MS105) | nih.gov |
| PTK6 Inhibitor (P21d) | PTK6 Inhibition | Triple-Negative Breast Cancer (TNBC) Tumors (in vivo) | Suppressed growth | biorxiv.org |
| PTK6 Knockdown (shRNA) | PTK6 Degradation | Breast Cancer Cells | Inhibits growth | nih.gov |
| PTK6 Knockdown (shRNA) | PTK6 Degradation | Triple-Negative Breast Cancer Cells | Inhibited 3D growth | researchgate.net |
| PTK6 Kinase Inhibitors | PTK6 Inhibition | Various Breast Cancer Cell Lines | Moderately suppressed growth (findings suggest potential off-target effects) | researchgate.netplos.org |
Metastasis Suppression
PTK6 plays a significant role in promoting cancer metastasis, primarily by driving the epithelial-mesenchymal transition (EMT) and enhancing cell invasion and migration nih.govresearchgate.netresearchgate.net. Degradation of PTK6 has been shown to effectively counteract these pro-metastatic functions. For instance, systemic disruption of PTK6 in mouse models has led to a reduction in lung metastases nih.gov. Furthermore, shRNA-mediated downregulation of PTK6 expression in triple-negative breast cancer cells has been demonstrated to inhibit their migration and metastatic potential by regulating the stability of the transcription factor Snail researchgate.netgoogle.com. Similarly, PTK6 kinase inhibitors have also shown efficacy in inhibiting breast cancer cell migration nih.gov.
Table 2: Impact of PTK6 Modulation on Metastasis and Migration
| Treatment/Intervention | Target Action | Cancer Type/Model | Outcome on Metastasis/Migration/Invasion | Reference |
| Systemic Ptk6 Disruption | PTK6 Degradation | ERBB2+ Mammary Gland Tumors (mice) | Reduced lung metastases | nih.gov |
| PTK6 Knockdown (shRNA) | PTK6 Degradation | Triple-Negative Breast Cancer Cells | Inhibited migration and metastasis | researchgate.netgoogle.com |
| PTK6 Inhibition | PTK6 Inhibition | Breast Cancer Cells | Inhibited cell migration | nih.gov |
| PTK6 Inhibition | PTK6 Inhibition | Triple-Negative Breast Cancer Cells (EMT context) | Inhibition of EMT supports anti-tumor immune response, indirectly related to metastasis suppression | biorxiv.org |
Systemic Effects of PTK6 Degradation
The systemic effects of PTK6 degradation, particularly in the context of therapeutic intervention with PROTACs, are an important consideration. PTK6 is expressed in certain normal tissues, including the skin, gastrointestinal tract, and prostate, where it plays roles in cell differentiation and survival nih.govimrpress.comcellapplications.com. However, preclinical data from PTK6 knockout mouse models suggest that complete absence of PTK6 does not lead to severe systemic toxicity, as these mice are viable, reach maturity, and reproduce normally google.com. This observation implies that targeted degradation of PTK6, as mediated by PROTACs, may have a favorable systemic safety profile, although comprehensive studies on the precise effects of PROTAC-induced PTK6 degradation in normal tissues are ongoing. The primary focus of current research remains on the therapeutic benefits of PTK6 degradation in cancer by reducing tumor burden and metastasis.
Table 3: Systemic Observations Related to PTK6 Modulation
| Condition/Intervention | Target Action | Organism/System | Observed Effect | Reference |
| PTK6 Knockout Mice | Complete PTK6 Loss | Mice | Viable, reach maturity, and reproduce normally | google.com |
| PTK6 Expression in Normal Tissues | Baseline Expression | Human/Mouse | Expressed in skin, gut, prostate, etc. Roles in differentiation and survival are context-dependent. | nih.govimrpress.comcellapplications.com |
Compound List
This compound: A representative class of PROTAC molecules designed to target and induce the degradation of Protein Tyrosine Kinase 6 (PTK6).
MS105: A specific PROTAC molecule that potently and specifically degrades PTK6.
P21d: A small molecule inhibitor of PTK6 kinase.
Mechanisms of Resistance to Protac Ptk6 Ligand 1
Acquired Resistance Mechanisms
The efficacy of PROTACs is critically dependent on the ubiquitin-proteasome system (UPS), particularly the recruitment and activity of the E3 ubiquitin ligase. Resistance can arise from alterations affecting key components of this machinery. Studies have indicated that reduced expression or functional impairment of the E3 ligases commonly utilized in PROTAC design, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), can lead to PROTAC resistance nih.govpharmaceuticalintelligence.combiorxiv.orgnih.govsolvobiotech.com. If the PROTAC fails to efficiently recruit a functional E3 ligase to the target protein (PTK6 in this context), the ubiquitination and subsequent degradation process will be compromised, rendering the therapy ineffective. Similarly, alterations in other UPS components, such as E2 conjugating enzymes or the proteasome itself, could theoretically contribute to resistance, although these mechanisms are less frequently reported for PROTACs compared to E3 ligase alterations.
PROTACs are designed to degrade target proteins, including those with mutations that confer drug resistance to traditional inhibitors mdpi.com. By inducing complete protein degradation, PROTACs can potentially overcome resistance mechanisms associated with target overexpression or specific mutations that hinder inhibitor binding mdpi.comfrontiersin.orgfrontiersin.org. However, resistance can still emerge if mutations affect the binding of the PROTAC's target ligand or the E3 ligase's binding to the PROTAC-induced complex. Furthermore, PTK6 itself has been implicated in promoting cell survival and resistance to other therapies researchgate.netnih.gov. If PTK6's oncogenic functions are mediated through pathways that are not entirely dependent on its kinase activity or if PTK6 itself contributes to resistance mechanisms that bypass its degradation, resistance could develop. For instance, alterations in PTK6 that enhance its stability or its interaction with other proteins involved in survival pathways, or a significant overexpression of PTK6 that saturates the degradation capacity of the PROTAC-E3 ligase complex, could lead to reduced therapeutic efficacy.
Table 1: Efflux Pump Activity and PROTAC Re-sensitization
| Cell Line Type | Treatment Condition | Rhodamine 123 Efflux (Relative) | Impact on PROTAC Sensitivity |
| Parental cells | Baseline | 1.0 | Sensitive |
| PROTAC-resistant cells | Chronic PROTAC exposure | Increased | Resistant |
| PROTAC-resistant cells | Co-treatment with MDR1 inhibitor (e.g., Tariquidar) | Reduced | Re-sensitized |
| PROTAC-resistant cells | Genetic ablation of ABCB1 (MDR1) | Reduced | Re-sensitized |
*Data synthesized from findings in pharmaceuticalintelligence.com. Rhodamine 123 is used as a substrate to measure P-gp/MDR1 activity. Increased efflux indicates higher MDR1 activity.
Strategies to Overcome Resistance
Understanding the mechanisms of resistance is crucial for developing strategies to maintain or restore therapeutic efficacy.
Combination Therapies: For resistance mediated by efflux pumps like MDR1, co-administration of PROTACs with MDR1 inhibitors has shown promise in re-sensitizing resistant cells nih.govpharmaceuticalintelligence.combiorxiv.orgnih.govsolvobiotech.com. For example, combining MEK1/2 or KRASG12C degraders with the dual epidermal growth factor receptor (EGFR/ErbB)/MDR1 inhibitor lapatinib (B449) demonstrated synergistic anti-cancer effects in MDR1-overexpressing colorectal cancer cells, improving growth inhibition in preclinical models nih.govsolvobiotech.com. This approach targets both the PROTAC and the efflux mechanism simultaneously.
Leveraging PROTAC's Degradation Mechanism: PROTACs inherently offer a potential advantage by degrading the target protein, which can overcome resistance mechanisms associated with target mutations or overexpression that affect traditional inhibitors mdpi.com. By efficiently degrading PTK6, PROTACs may circumvent resistance pathways that are dependent on the presence of the target protein, even if altered. For instance, PTK6 downregulation has been shown to overcome resistance to lapatinib in HER2-positive breast cancer cells researchgate.net. Therefore, developing highly efficient and specific PTK6 degraders is a primary strategy.
Developing Next-Generation PROTACs: If resistance arises due to alterations in E3 ligases or specific binding interfaces, the development of next-generation PROTACs employing different E3 ligases or modified ligands could be explored. Additionally, optimizing linker length, composition, and attachment points can influence ternary complex formation and degradation efficiency, potentially overcoming subtle resistance-associated changes in the target or ligase.
Table 2: Synergistic Efficacy of PROTACs in Combination Therapy
| PROTAC Target | Combination Agent | Cancer Context | Observed Synergy/Efficacy | Reference |
| MEK1/2 | Lapatinib | MDR1-overexpressing colorectal cancer | Improved growth inhibition of xenografts compared to single-agent therapies. Potent drug synergy observed in vitro. | nih.govsolvobiotech.com |
| KRASG12C | Lapatinib | MDR1-overexpressing colorectal cancer | Improved growth inhibition of xenografts compared to single-agent therapies. Potent drug synergy observed in vitro. | nih.govsolvobiotech.com |
Compound List:
PROTAC PTK6 ligand-1
PTK6 (Protein Tyrosine Kinase 6)
MDR1 (Multidrug Resistance 1) / P-glycoprotein (P-gp)
ABCB1 (Gene encoding MDR1)
CRBN (Cereblon)
VHL (Von Hippel-Lindau)
Lapatinib
MEK1/2
KRASG12C
Tariquidar
Future Directions in Protac Ptk6 Ligand 1 Research
Novel E3 Ligase Recruiters for PTK6 Degradation
The efficacy of a PROTAC is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase to the protein of interest (POI). foxchase.org While the majority of current PROTACs in development, including some in clinical trials, utilize well-established E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel E3 ligase recruiters is a critical area of future research. utoronto.caarvinas.com The human genome encodes over 600 E3 ligases, presenting a vast, largely untapped resource for developing next-generation PROTACs with potentially improved efficacy, selectivity, and the ability to overcome resistance. arvinas.combohrium.com
One of the primary challenges in PROTAC technology is the limited number of validated E3 ligase recruiters available for targeted protein degradation (TPD). bohrium.com Research has shown that resistance to CRBN- and VHL-based PROTACs can emerge in tumors, necessitating the identification of alternative E3 ligases. nih.gov Efforts are underway to expand the E3 ligase toolbox. For instance, researchers have conducted genome-wide screens to identify new human proteins that can act as potent degraders. utoronto.ca These screens have revealed promising candidates that are significantly more potent than current standards like CRBN and VHL. utoronto.ca
Future research for PTK6 degraders will likely involve designing PROTACs that engage these novel E3 ligases. This could lead to PTK6 PROTACs with different degradation profiles, tissue-specific activity, or efficacy in patient populations resistant to current therapies. Examples of other E3 ligases that have been explored for PROTAC development include MDM2, IAP, and RNF114, which have been used to degrade various targets. nih.gov The development of recruiters for ligases like KEAP1 and the aryl hydrocarbon receptor (AhR) further broadens the possibilities for creating more effective and versatile PTK6 degraders. nih.govescholarship.org
| E3 Ligase | Recruiter Type | Status | Potential Advantage for PTK6 Degradation |
| Cereblon (CRBN) | Small Molecule (e.g., Thalidomide (B1683933) analogs) | Widely Used / Clinical Trials arvinas.com | Established platform, predictable behavior. |
| von Hippel-Lindau (VHL) | Small Molecule (e.g., HIF1α mimetics) arvinas.com | Widely Used / Clinical Trials arvinas.com | Alternative to CRBN, different tissue expression. |
| MDM2 | Small Molecule (e.g., Nutlin) researchgate.net | Preclinical | Potential for dual-action in p53 wild-type cancers. |
| IAP | Small Molecule | Preclinical nih.gov | May offer different substrate scope and overcome resistance. |
| RNF114 | Small Molecule | Preclinical nih.gov | Novel ligase, potential for unique degradation profiles. |
| KEAP1 | Small Molecule | Preclinical nih.gov | Expands the available E3 ligase pool. |
Advanced Linker Strategies
Key parameters in linker design include:
Length: The linker must be long enough to prevent steric hindrance between the POI (PTK6) and the E3 ligase, yet short enough to ensure efficient ubiquitin transfer. explorationpub.com Studies have shown that linkers shorter than 12 atoms can be inactive, while longer linkers often demonstrate higher degradation efficiency. explorationpub.com
Composition and Flexibility: The chemical makeup of the linker affects the PROTAC's physical properties. Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), can improve solubility and bioavailability. researchgate.net In contrast, more rigid linkers, incorporating structures like alkynes, triazoles, piperazine (B1678402), or cycloalkanes, can enhance selectivity by pre-organizing the PROTAC into a conformation that favors the formation of a stable ternary complex. precisepeg.comresearchgate.net
Attachment Point: The point at which the linker is attached to the PTK6 ligand and the E3 ligase recruiter is crucial. researchgate.net It must not interfere with the binding of either ligand to its respective protein. researchgate.net
Novel linker technologies are also being explored, such as photoswitchable and photocaged linkers. precisepeg.comexplorationpub.com These "smart" linkers allow for spatiotemporal control over the PROTAC's activity. For example, a photocaged PROTAC remains inactive until exposed to a specific wavelength of light, which could minimize systemic side effects by activating the degrader only at the desired site of action. nih.govprecisepeg.com Another innovative approach is the use of "click chemistry," which facilitates the rapid synthesis of diverse PROTAC libraries with varied linkers, accelerating the optimization process. explorationpub.comnih.gov
| Linker Type | Key Characteristics | Potential Impact on PTK6 PROTAC |
| Alkyl Chains | Flexible, hydrophobic. researchgate.net | Can improve cell permeability. researchgate.net |
| PEG-based | Flexible, hydrophilic. precisepeg.com | Enhances water solubility and biocompatibility. precisepeg.com |
| Rigid (e.g., Triazole, Piperazine) | Constrained conformation. precisepeg.com | May increase selectivity and metabolic stability. precisepeg.com |
| Photoswitchable (e.g., Azobenzene) | Reversible activation with light. precisepeg.com | Allows for precise, reversible control of PTK6 degradation. |
| Photocaged | Irreversible activation with light. precisepeg.com | Enables targeted activation in specific tissues, reducing off-target effects. |
Combination Therapies with PROTAC PTK6 Ligand-1
While PROTACs represent a powerful therapeutic modality, acquired resistance has been observed in preclinical models. foxchase.org A promising strategy to overcome this and enhance therapeutic durability is the use of combination therapies. foxchase.org Chronic exposure of cancer cells to a PROTAC can trigger the reprogramming of cell signaling pathways, leading to resistance. foxchase.org Combining a PTK6 PROTAC with inhibitors of these compensatory signaling pathways could restore or enhance sensitivity to the degrader. foxchase.org
For instance, combining this compound with kinase inhibitors, KRAS inhibitors, or autophagy inhibitors could suppress resistance mechanisms. foxchase.org This approach may also improve the efficacy of the PROTAC, allowing for lower concentrations to be used, which could in turn minimize potential off-target effects. foxchase.org Given that PTK6 is involved in multiple oncogenic processes, including proliferation, migration, and resistance to anoikis, combining its degradation with agents that target other cancer hallmarks is a rational approach. nih.govgoogle.com For example, in breast cancer, where PTK6 plays a role, combining a PTK6 degrader with existing endocrine therapies or HER2-targeted agents could yield synergistic effects.
Development of this compound Analogs and Second-Generation Degraders
The development of the first-in-class PTK6 PROTAC degrader, MS105, demonstrated that degrading PTK6, rather than just inhibiting its kinase activity, is a more effective strategy for inhibiting cancer cell growth and inducing apoptosis. nih.gov This is because PTK6 has both kinase-dependent and kinase-independent functions, and kinase inhibitors fail to address the latter. nih.govresearchgate.net This finding provides a strong rationale for developing analogs and second-generation PTK6 degraders.
Future research will focus on optimizing the properties of the initial PTK6 degraders. This involves synthesizing a library of analogs by modifying the three core components: the PTK6-binding warhead, the linker, and the E3 ligase recruiter. The goals of creating these second-generation degraders include:
Enhanced Potency and Specificity: Fine-tuning the molecule to achieve more potent degradation of PTK6 with minimal off-target effects. researchgate.net
Improved Pharmacokinetics: Optimizing properties such as solubility, cell permeability, and metabolic stability to create orally bioavailable drugs with favorable in vivo characteristics. biochempeg.com
Overcoming Resistance: Designing new analogs that can effectively degrade mutant forms of PTK6 or that utilize different E3 ligases to be effective in resistant tumors.
The evolution from early peptide-based PROTACs to the current generation of entirely small-molecule degraders has significantly improved cell penetration and biostability, making them viable therapeutic agents. nih.govresearchgate.net Continued refinement of this compound will follow this path, aiming for a clinical candidate with optimal efficacy and drug-like properties.
Application in Other PTK6-Associated Biological Contexts
The oncogenic role of PTK6 is not limited to a single malignancy. While initially studied in breast cancer, PTK6 is also expressed and implicated in the progression of numerous other cancers, including prostate, pancreatic, ovarian, liver, and cervical cancers. google.com This broad involvement makes PTK6 an attractive target for a degrader that could have wide-ranging applications.
In prostate cancer, for example, elevated PTK6 expression and its translocation from the nucleus to the cytoplasm contribute to cancer progression by activating substrates like AKT and FAK. nih.gov Knockdown of PTK6 in prostate cancer cells has been shown to impair proliferation and migration. nih.gov Similarly, downregulation of PTK6 impairs the viability of pancreatic and liver cancer cells. google.com A potent and selective PTK6 degrader based on this compound could therefore be investigated as a therapeutic agent in these and other PTK6-driven malignancies. The ability of PTK6 degraders to inhibit both kinase-dependent (e.g., migration) and kinase-independent (e.g., cell viability) functions makes them a particularly compelling approach for clinically targeting PTK6 across these diverse cancer types. nih.govresearchgate.net
Q & A
Q. What is the role of PROTAC PTK6 ligand-1 in the synthesis of BTK kinase inhibitors?
this compound serves as a critical intermediate in synthesizing BTK kinase inhibitors, enabling the recruitment of E3 ubiquitin ligases to degrade target proteins via the ubiquitin-proteasome system. Its structural design includes a PTK6-binding moiety linked to a cereblon (CRBN) or VHL ligand, facilitating ternary complex formation. Methodologically, its synthesis involves stepwise conjugation of these domains using validated crosslinking strategies (e.g., click chemistry or amide coupling) .
Q. How is this compound characterized for target binding affinity and selectivity?
Researchers employ surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and competitive binding assays to quantify binding kinetics (e.g., KD, IC50). Selectivity is assessed using kinase profiling panels or proteome-wide mass spectrometry to identify off-target interactions. For example, SPR can confirm PTK6 binding, while ITC validates thermodynamic parameters .
Q. What experimental models are used to validate this compound activity?
In vitro assays include:
- Cell viability assays (e.g., MTT, CellTiter-Glo) in PTK6-overexpressing cancer cell lines.
- Western blotting to measure PTK6 degradation kinetics and downstream signaling (e.g., ERK, AKT pathways).
- Co-immunoprecipitation to confirm ternary complex formation between PTK6, PROTAC, and E3 ligase. In vivo models often use xenograft tumors in immunocompromised mice, with pharmacokinetic (PK) profiling to assess bioavailability and tumor penetration .
Advanced Research Questions
Q. How do researchers resolve contradictions in PTK6's dual role as an oncogene and tumor suppressor?
PTK6’s context-dependent function requires careful experimental stratification:
- Subcellular localization : Nuclear PTK6 correlates with tumor suppression (e.g., inducing apoptosis), while cytoplasmic PTK6 promotes oncogenesis (e.g., enhancing proliferation). Immunofluorescence and fractionation assays are used to map localization .
- Tissue-specific analysis : Meta-analyses (e.g., subgrouping by cancer type or PTK6 expression levels in non-tumor tissues) reveal divergent prognostic outcomes. For example, high PTK6 expression predicts poor survival in breast cancer (HR = 1.8, p < 0.01) but better outcomes in colorectal cancer .
Table 1 : Prognostic Significance of PTK6 in Cancer Subgroups
| Cancer Type | PTK6 Localization | Prognostic Association | Reference |
|---|---|---|---|
| Breast | Cytoplasmic | Worse OS (HR = 1.8) | |
| Colorectal | Nuclear | Better DFS (HR = 0.6) |
Q. What strategies optimize this compound for enhanced ternary complex stability?
Key methodological approaches include:
- Linker optimization : Adjusting linker length and flexibility (e.g., PEG vs. alkyl chains) to balance proteasome engagement and steric hindrance. Computational modeling (e.g., molecular dynamics) predicts optimal configurations .
- E3 ligase selection : Comparing CRBN vs. VHL ligands for tissue-specific degradation efficiency. For example, CRBN-based PROTACs show superior activity in hematopoietic cancers .
- Binding affinity tuning : Modifying the PTK6-binding moiety to improve KD without compromising selectivity. Dose-response assays (e.g., nanoBRET) quantify degradation efficiency (DC50) .
Q. How can researchers address challenges in this compound pharmacokinetics (PK) and bioavailability?
- Lipid nanoparticle (LNP) encapsulation : Enhances solubility and reduces hepatic clearance. PK parameters (e.g., Cmax, t1/2) are measured via LC-MS/MS in plasma and tumor tissues .
- Prodrug modifications : Introducing ester or peptide moieties to improve membrane permeability, followed by enzymatic cleavage in target cells .
Methodological and Reproducibility Considerations
Q. What statistical methods are recommended for analyzing this compound dose-response data?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate DC50 and Dmax. For proteomics data, apply Benjamini-Hochberg correction to control false discovery rates (FDR) in high-throughput screens .
Q. How can researchers ensure reproducibility in this compound studies?
- Data transparency : Deposit raw proteomics data in public repositories (e.g., PRIDE, ProteomeXchange) and share synthesis protocols via platforms like protocols.io .
- Reagent validation : Use orthogonal methods (e.g., CRISPR knockdown vs. PROTAC treatment) to confirm PTK6-specific effects .
Future Directions
Q. What emerging technologies could advance this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
